molecular formula C18H18FN3O B4515560 2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B4515560
M. Wt: 311.4 g/mol
InChI Key: VSLDRRKEXAZINR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a benzimidazole derivative featuring a propan-2-yl substituent at position 2 of the benzimidazole core and an acetamide group at position 5. The acetamide moiety is further substituted with a 4-fluorophenyl group. Benzimidazole derivatives are pharmacologically significant, often exhibiting antimicrobial, antiparasitic, or kinase inhibitory activities . For instance, structurally related compounds like propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate (MK-905) are used in veterinary medicine as antiparasitic agents . The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity due to its electron-withdrawing properties and hydrophobic interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-11(2)18-21-15-8-7-14(10-16(15)22-18)20-17(23)9-12-3-5-13(19)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDRRKEXAZINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized with the fluorophenyl group. The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent patterns, and inferred pharmacological implications.

Heterocyclic Core Variations
Compound Name/Structure Heterocyclic Core Key Substituents on Core Acetamide Substituent Reference
Target Compound Benzimidazole 2-propan-2-yl 2-(4-fluorophenyl)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 1-(4-chlorophenyl), 3-cyano 2-chloro
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 2-(4-fluorophenyl)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole-pyridyl hybrid 1-methyl, 2-methylsulfinyl 4-(4-fluorophenyl)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-acetyl, 5-(4-fluorophenyl)

Key Observations :

  • Benzimidazole vs. Pyrazole: The pyrazole derivative () incorporates chloro and cyano groups, which may enhance electrophilic reactivity compared to the propan-2-yl group in the target compound.
  • Benzothiazole vs.
  • Imidazole-Pyridyl Hybrid (): The methylsulfinyl group introduces chirality and polarity, which could influence solubility and receptor interactions.
Substituent Analysis
  • 4-Fluorophenyl Group : Present in the target compound, , and 6. Fluorine’s electronegativity and small size enhance metabolic stability and hydrophobic interactions, commonly exploited in drug design.
  • Propan-2-yl Group: Found in the target compound and ’s triazole derivative.
  • Chloro/Cyano Groups (): These electron-withdrawing groups may alter electronic distribution, affecting binding to enzymatic targets like kinases or proteases.
Pharmacological Implications
  • Antiparasitic Activity : The propan-2-yl-benzimidazole scaffold in the target compound is structurally related to MK-905 (), a veterinary antiparasitic agent, suggesting possible anthelmintic applications.
  • Kinase Inhibition : The 4-fluorophenyl-acetamide motif is common in kinase inhibitors (e.g., EGFR inhibitors), where fluorine stabilizes aromatic stacking interactions .
  • Antimicrobial Potential: Thiadiazole and benzothiazole derivatives () are associated with antimicrobial activity, implying the target compound may share similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

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